Double Bond Positional Isomerism Dictates Chromatographic Resolution: 4,8,12,15,19 vs. 7,10,13,16,19 Pentaene System
The 4,8,12,15,19 pentaene isomer (target compound) is chromatographically distinct from the 7,10,13,16,19 pentaene isomer (CAS 119818-40-5) due to altered hydrophobicity and molecular shape. The target compound exhibits a calculated LogP of 7.25, compared to a predicted LogP of approximately 7.11 for the acid form of the 7,10,13,16,19 isomer . This ~0.14 LogP unit difference translates to a retention time shift of approximately 0.5–2 minutes on standard reversed-phase C18 columns, enabling distinct peak separation critical for quantitative GC–FID analysis and preparative-scale isolation [1]. The net result is that the 4,8,12,15,19 isomer elutes as a separate peak from the 7,10,13,16,19 isomer under isocratic methanol/water conditions, a property essential for isomer-specific quantification in complex lipid extracts.
| Evidence Dimension | Chromatographic retention (LogP and retention time) |
|---|---|
| Target Compound Data | LogP 7.25 (calculated); distinct retention time on C18 RP-HPLC |
| Comparator Or Baseline | 7,10,13,16,19-DPA acid form: predicted LogP ~7.11 (ChemAxon); separate elution peak |
| Quantified Difference | ΔLogP ≈ 0.14 units; baseline-resolvable peak separation under isocratic conditions |
| Conditions | Isocratic C18 reversed-phase HPLC; methanol/water 92:8 v/v; GC–FID analysis after methylation for fatty acid methyl ester (FAME) determination |
Why This Matters
Procurement of the correct positional isomer is non-negotiable for analytical method validation—using the 7,10,13,16,19 isomer as a surrogate will generate incorrect calibration curves and retention time windows.
- [1] Donaghy C, O'Connor A, et al. Preparative Isolation of High-Purity n-3 Docosapentaenoic Acid via Iterative Isocratic Flash Chromatography with Solvent Recycling. Lipidology. 2026; 3(2): 13. doi:10.3390/lipidology3020013. View Source
